5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Overview
Description
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid at the sn-2 position. Dietary administration of 1,3-dipalmitoyl-2-eicosapentaenoyl glycerol decreases hepatic triacylglycerol levels in mice.
Mechanism of Action
Target of Action
It is known to have roles as an anticholesteremic drug, antipsychotic agent, antidepressant, and prodrug .
Mode of Action
As a prodrug, it must undergo chemical conversion by metabolic processes before becoming the pharmacologically active drug .
Biochemical Pathways
It is known to be a marine metabolite, which suggests it may be involved in marine biochemical processes .
Pharmacokinetics
The compound is a prodrug of EPA (Eicosapentaenoic acid). After oral administration, it is de-esterified and releases EPA as the active metabolite, which is subsequently absorbed in the small intestine . After entering the endoplasmic reticulum of the enterocytes, it is incorporated into chylomicrons and enters systemic circulation predominantly through the thoracic duct lymphatic system . EPA is bound to plasma proteins and is incorporated into cell membrane phospholipids (especially in the CNS, retina, and myocardium), triglycerides, and cholesteryl esters .
Result of Action
It is known to have roles as an anticholesteremic drug, antipsychotic agent, and antidepressant , suggesting it may have effects on cholesterol levels, psychotic symptoms, and mood.
Action Environment
As a marine metabolite, it may be influenced by marine environmental conditions .
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28,31,37,40,52H,4-6,8-9,11-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b10-7-,19-16-,26-25-,31-28-,40-37- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKDORBDQDVMQ-PDZACQBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044557 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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